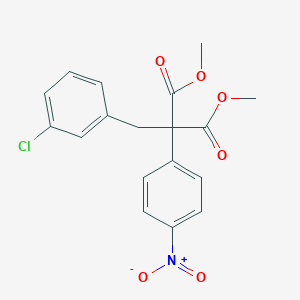

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate, or DMCB-NP, is a synthetic compound with a wide range of applications in scientific research. It is a malonate ester, consisting of an alkyl group connected to a hydroxyl group, and is used in a variety of laboratory experiments. DMCB-NP has been shown to be a useful reagent in the synthesis of novel compounds, as well as a useful tool in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Analysis : A study by Jiménez-Cruz et al. (2003) described the synthesis of a closely related compound, dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate. This research provided insights into the molecular structure through NMR, X-ray diffraction, and ab initio calculations.

Intermediates in Synthesis Processes : Research by Baudoux et al. (1998) explored the structures of compounds including dimethyl malonate derivatives, which are intermediates in the synthesis of other important compounds like chrysanthemic acid.

Proton Transfer Reaction Studies : Schroeder et al. (1999) investigated the deprotonation reactions of dimethyl (4-nitrophenyl)malonate in polar aprotic solvents like DMSO and acetonitrile using kinetic and spectroscopic methods, contributing to the understanding of proton transfer mechanisms (Schroeder et al., 1999).

Phthalocyanine Synthesis : A study by Korkut et al. (2011) demonstrated the use of dimethyl-(2,3-dicyanophenyl)malonate in the synthesis of non-peripherally substituted tetra(dihexylmalonate) Cu(II), Pd(II), and Co(II) phthalocyanines, indicating applications in coordination chemistry.

Reactions for Organic Synthesis : Various studies have explored the use of dimethyl malonate derivatives in organic synthesis reactions. For example, Sakakibara et al. (2000) investigated Michael reactions on methyl 3-C-nitro-hex-2-enopyranoside derivatives.

Boron Neutron Capture Therapy : Kahl and Li (1996) synthesized a boronated phthalocyanine using dimethyl malonate derivatives for potential use in boron neutron capture therapy, a promising cancer treatment method (Kahl & Li, 1996).

Propiedades

IUPAC Name |

dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOGLSMUIOCGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)

![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2431472.png)

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)

![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)

![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)